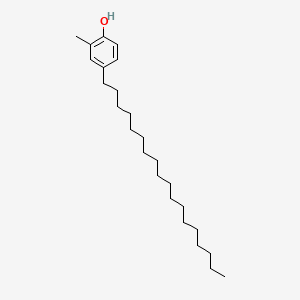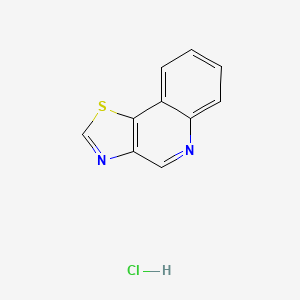
Thiazolo(4,5-c)quinoline, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo(4,5-c)quinoline, monohydrochloride is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a thiazole ring with a quinoline ring, forming a complex structure that exhibits diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo(4,5-c)quinoline, monohydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of dithiooxamide with 2-halobenzaldehydes in the presence of a catalyst such as lanthanum(III) triflate . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Thiazolo(4,5-c)quinoline, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydrothiazoloquinoline derivatives.
Substitution: Formation of substituted thiazoloquinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of thiazolo(4,5-c)quinoline, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .
相似化合物的比较
Thiazolo(4,5-b)pyridine: Exhibits similar structural features but differs in the position of the thiazole ring fusion.
Thiazolo(3,2-a)quinoline: Another heterocyclic compound with a different fusion pattern of the thiazole and quinoline rings.
Uniqueness: Thiazolo(4,5-c)quinoline, monohydrochloride is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
111199-28-1 |
|---|---|
分子式 |
C10H7ClN2S |
分子量 |
222.69 g/mol |
IUPAC 名称 |
[1,3]thiazolo[4,5-c]quinoline;hydrochloride |
InChI |
InChI=1S/C10H6N2S.ClH/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10;/h1-6H;1H |
InChI 键 |
PTPFCOYIENEVQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CS3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
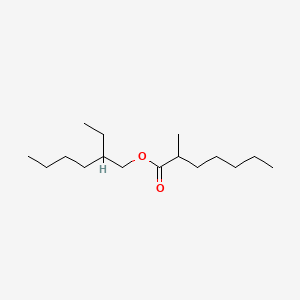
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

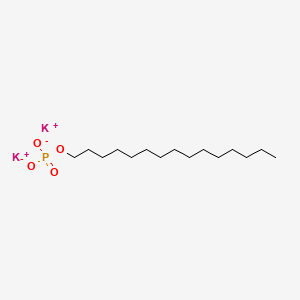
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
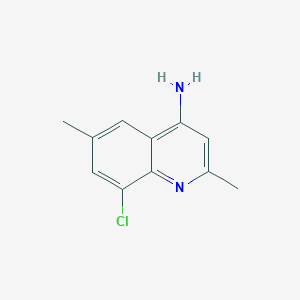
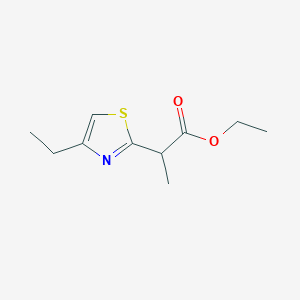

![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
